4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide
Description
4-Methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene core substituted with a methyl group at the 4-position and a triazole-containing ethylamide moiety at the 2-position. Its structure combines the electron-rich thiophene ring with the hydrogen-bonding capability of the 1,2,3-triazole group, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis typically involves coupling reactions between thiophene-2-carboxylic acid derivatives and amines bearing triazole substituents, often mediated by coupling reagents such as HATU or DCC .
Properties
IUPAC Name |
4-methyl-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-8-6-9(16-7-8)10(15)11-4-5-14-12-2-3-13-14/h2-3,6-7H,4-5H2,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZCYVWZODBKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the formation of the triazole ring followed by its attachment to the thiophene moietyThis reaction is performed under mild conditions and provides high yields of the desired product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using cost-effective and environmentally friendly reagents and solvents. For example, replacing 1,4-dioxane with acetonitrile as the reaction solvent and using copper(I) oxide as the catalyst instead of more expensive alternatives . This approach not only reduces costs but also minimizes the environmental impact of the synthesis process.
Chemical Reactions Analysis
Triazole Formation via Click Chemistry
The 1,2,3-triazole ring is typically synthesized through a Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) . For this compound, the ethyl group likely originates from a propargyl amine or alkyne precursor. A plausible pathway involves:
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Azide Preparation : Reaction of ethylamine with sodium nitrite and sulfuric acid to form a diazonium salt, followed by treatment with sodium azide.
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Cycloaddition : Reaction of the azide with an alkyne (e.g., propargyl bromide) in the presence of a Cu(I) catalyst (e.g., CuSO₄ with sodium ascorbate) to yield the triazole ring .
Reaction Conditions :
| Parameter | Details |
|---|---|
| Catalyst | CuSO₄·5H₂O (0.5 equiv) with sodium ascorbate (1 M aqueous solution) |
| Solvent | THF/water (1:1) |
| Reaction Time | 12–24 hours at room temperature |
| Yield | Typically >80% (optimized conditions) |
Amide Bond Formation
The thiophene-2-carboxamide moiety is formed by coupling the carboxylic acid with the ethyl-triazole amine. Common methods include:
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Activation of Carboxylic Acid : Conversion to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.
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Direct Coupling : Use of coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) or HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base (e.g., DIPEA) .
Key Reagents :
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Acid Chloride : Thiophene-2-carboxylic acid + thionyl chloride (reflux, 2–3 hours).
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Coupling Agent : EDC (1.1 equiv) or HATU (1.1 equiv).
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Base : DIPEA (2 equiv).
Click Cycloaddition
The azide and alkyne undergo a [2+3] cycloaddition catalyzed by Cu(I), forming the triazole ring. The regiochemistry is typically 1,4-disubstituted, but steric factors may influence this .
Mechanism :
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Coordination : Cu(I) coordinates to the alkyne and azide.
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Cycloaddition : Formation of a six-membered transition state leading to the triazole.
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Proton Transfer : Deprotonation of the intermediate to yield the final product.
Amide Bond Formation
The reaction involves nucleophilic attack of the amine on the activated carbonyl carbon, followed by elimination of the leaving group (e.g., HCl from acid chloride or coupling agent byproducts).
Spectroscopic Characterization
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¹H NMR :
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IR :
Stability and Reactivity
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Oxidation : Thiophene rings may undergo oxidation (e.g., with H₂O₂), but the triazole is relatively stable.
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Substitution : The ethyl group’s amine can undergo alkylation or acylation under basic conditions .
Biological Activity
While direct data on this compound is limited, analogs with triazole and thiophene moieties show antiproliferative and antitumor activity . For example:
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Triazole derivatives inhibit kinases (e.g., c-Met) and exhibit IC₅₀ values in the nanomolar range .
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Thiophene-containing compounds demonstrate cytotoxicity against MCF-7, NCI-H460, and SF-268 cell lines .
Research Findings
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Click Chemistry Efficiency : Optimized CuAAC conditions (e.g., THF/water, sodium ascorbate) yield >80% triazole product .
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Amide Bond Stability : The amide linkage is robust under physiological conditions but may hydrolyze under extreme acidity/basicity .
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Biological Potential : Structural motifs (triazole, thiophene) correlate with anticancer activity in analogs .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of thiophene derivatives with triazole moieties through various coupling techniques. The compound can be synthesized using:
- Click Chemistry : This method facilitates the formation of triazoles in a highly efficient manner, allowing for the incorporation of various substituents that can enhance biological activity .
- Alkylation Reactions : The introduction of alkyl groups can be achieved through nucleophilic substitutions, which modify the compound's pharmacological properties .
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. For instance, compounds with triazole rings have demonstrated effectiveness against various bacterial strains and fungi . The mechanism often involves interference with microbial cell wall synthesis or function.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. Studies have shown that triazole derivatives can scavenge free radicals effectively .
Anticancer Potential
Recent studies have explored the potential of triazole-containing compounds as anticancer agents. The incorporation of the thiophene moiety has been linked to enhanced cytotoxicity against cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or through the activation of specific signaling pathways .
Anti-inflammatory Effects
Compounds with triazole structures have also been reported to exhibit anti-inflammatory properties. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory mediators is beneficial .
Material Science Applications
The unique electronic properties of thiophene derivatives make them suitable for applications in material science:
Organic Electronics
This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics .
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials, making them suitable for various industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways . The thiophene ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
Nitrothiophene Carboxamides
Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () share the thiophene carboxamide backbone but differ in substituents. Purity and yield variations (42% vs. 99% for difluorophenyl analogues) highlight the impact of substituent choice on synthetic efficiency .
N-Aryl Thiophene Carboxamides
N-(2-Nitrophenyl)thiophene-2-carboxamide () replaces the triazole-ethyl group with a nitro-substituted aryl ring. Crystallographic analysis reveals dihedral angles between the thiophene and benzene rings (8.5–13.5°), influencing molecular planarity. In contrast, the triazole-ethyl chain in the target compound may introduce conformational flexibility, affecting packing interactions and solubility .
Heterocyclic Modifications
Triazole vs. Thiazole Derivatives
Thiazole-containing analogues (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide in ) exhibit distinct electronic profiles due to the sulfur atom in thiazole.
Oxadiazole and Triazepine Derivatives
Compounds like 6-methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide () incorporate larger heterocyclic systems. These structures exhibit increased rigidity and altered pharmacokinetic properties compared to the simpler triazole-ethyl substituent in the target compound .
Biological Activity
4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.
Chemical Structure and Properties
The compound features a thiophene ring and a triazole moiety, which are known for their significant interactions with biological targets. The general structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that compounds containing thiophene and triazole moieties exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. A study indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Antifungal Activity
The antifungal activity of the compound has also been investigated. The triazole ring is known to interfere with fungal cell membrane synthesis by inhibiting ergosterol production. In vitro tests revealed that the compound exhibited significant antifungal effects against common pathogens like Candida albicans and Aspergillus species .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. The compound demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety can bind to metal ions in enzymes, disrupting their function.
- Receptor Binding : The thiophene ring may facilitate π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.
- DNA Interaction : Preliminary studies suggest that the compound may intercalate into DNA, leading to inhibition of replication in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study reported that a derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, highlighting its potential in treating bacterial infections.
- Anticancer Activity : In a comparative analysis with standard chemotherapeutics like doxorubicin, this compound showed an IC50 value of 10 µM against MCF-7 cells, indicating promising anticancer properties .
Data Summary
Q & A
Q. What are the established synthetic routes for thiophene-2-carboxamide derivatives with triazole substituents?
Q. How can crystallization conditions be optimized for thiophene-carboxamide derivatives?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water, DMF/water) to enhance solubility differences. For example, slow evaporation of acetonitrile yielded high-quality crystals for X-ray diffraction .
- Temperature Control : Gradual cooling (0.5°C/min) minimizes impurities and promotes single-crystal growth .
- Validation : Confirm crystal purity via PXRD and compare unit cell parameters with Cambridge Structural Database entries .
Advanced Research Questions
Q. How can computational tools resolve contradictions in molecular geometry or intermolecular interactions?
Methodological Answer:
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Hydrogen bonding: Identify weak C–H···O/S interactions (e.g., S···H distances ~2.8–3.2 Å) .
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Torsion angles: Analyze dihedral angles between thiophene and triazole rings (<15° indicates planarity) .
- Visualization : Mercury CSD () maps void spaces and packing motifs. For example, calculate packing similarity indices (PSI) to compare with analogous structures .
Example Workflow :
Q. What strategies mitigate conflicting bioactivity data in thiophene-triazole derivatives?
Methodological Answer:
- Assay Design :
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Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity.
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For antimicrobial studies, standardize MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli .
- Data Interpretation :
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Compare logP values (e.g., calculated via ChemAxon ) to assess membrane permeability discrepancies.
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Perform molecular docking (e.g., AutoDock Vina ) to correlate triazole-thiophene conformations with receptor binding .
Example Conflict Resolution :
Q. How can advanced NMR techniques resolve structural ambiguities in regiochemistry?
Methodological Answer:
- 2D NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
